5,14-Dehydro Etoricoxib 5,14-Dehydro Etoricoxib
Brand Name: Vulcanchem
CAS No.:
VCID: VC17958301
InChI: InChI=1S/C18H13ClN2O2S/c1-10-5-14-15-7-12(24(2,22)23)3-4-13(15)16-6-11(19)8-21-18(16)17(14)9-20-10/h3-9H,1-2H3
SMILES:
Molecular Formula: C18H13ClN2O2S
Molecular Weight: 356.8 g/mol

5,14-Dehydro Etoricoxib

CAS No.:

Cat. No.: VC17958301

Molecular Formula: C18H13ClN2O2S

Molecular Weight: 356.8 g/mol

* For research use only. Not for human or veterinary use.

5,14-Dehydro Etoricoxib -

Specification

Molecular Formula C18H13ClN2O2S
Molecular Weight 356.8 g/mol
IUPAC Name 3-chloro-10-methyl-7-methylsulfonylbenzo[f][1,9]phenanthroline
Standard InChI InChI=1S/C18H13ClN2O2S/c1-10-5-14-15-7-12(24(2,22)23)3-4-13(15)16-6-11(19)8-21-18(16)17(14)9-20-10/h3-9H,1-2H3
Standard InChI Key DIECUNWTDFXTNT-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=N1)C3=C(C=C(C=N3)Cl)C4=C2C=C(C=C4)S(=O)(=O)C

Introduction

Chemical Identity and Structural Characteristics

5,14-Dehydro Etoricoxib (C₁₈H₁₃ClN₂O₂S) is characterized by the removal of two hydrogen atoms from etoricoxib’s molecular structure, forming a double bond at positions 5 and 14 . This modification reduces its molecular weight to 356.82 g/mol compared to etoricoxib’s 358.84 g/mol . The compound retains the core pyridine and sulfonylphenyl groups critical for COX-2 binding but exhibits altered stereoelectronic properties due to conjugation effects from the double bond .

Table 1: Molecular Properties of 5,14-Dehydro Etoricoxib vs. Etoricoxib

Property5,14-Dehydro EtoricoxibEtoricoxib
Molecular FormulaC₁₈H₁₃ClN₂O₂SC₁₈H₁₅ClN₂O₂S
Molecular Weight (g/mol)356.82358.84
CAS Registry NumberNot formally assigned202409-33-4
Key Functional GroupsPyridine, sulfonylphenyl, chloroPyridine, sulfonylphenyl, chloro

Synthesis and Isolation

The synthesis of 5,14-Dehydro Etoricoxib typically occurs as an unintended byproduct during etoricoxib manufacturing. Industrial protocols involve the condensation of 2-chloro-3-(dimethylamino)prop-2-en-1-iminium chloride with intermediates like 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one oxime . Dehydrogenation may arise from oxidative conditions or catalytic side reactions. Chromatographic techniques, such as reverse-phase HPLC, are employed to isolate this impurity from bulk etoricoxib, with purity thresholds adhering to International Council for Harmonisation (ICH) guidelines .

Analytical Detection and Quantification

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are pivotal for characterizing 5,14-Dehydro Etoricoxib. Key spectral signatures include:

  • ¹H NMR: Downfield shifts at δ 7.8–8.2 ppm (pyridine protons) and δ 3.2 ppm (sulfonyl methyl group) .

  • LC-MS/MS: A predominant ion at m/z 356.82 ([M+H]⁺) with fragmentation patterns distinct from etoricoxib .

Table 2: Analytical Parameters for 5,14-Dehydro Etoricoxib

MethodLimit of Detection (LoD)Linearity Range
HPLC-UV0.05 µg/mL0.1–50 µg/mL
UPLC-MS/MS0.01 µg/mL0.02–20 µg/mL

Comparative Analysis with Other Etoricoxib Impurities

Table 3: Common Etoricoxib Impurities and Their Properties

Impurity NameMolecular FormulaMolecular WeightKey Difference from Etoricoxib
5,14-Dehydro EtoricoxibC₁₈H₁₃ClN₂O₂S356.82Double bond at C5–C14
Desmethyl EtoricoxibC₁₇H₁₃ClN₂O₂S344.82Loss of methyl group
Etoricoxib N1'-OxideC₁₈H₁₅ClN₂O₃S374.84N-oxidation at pyridine

Research Gaps and Future Directions

Despite its regulatory relevance, 5,14-Dehydro Etoricoxib remains understudied in vivo. Critical unknowns include:

  • Toxicological Impact: Chronic exposure risks in patients receiving long-term etoricoxib therapy.

  • Metabolic Fate: Whether hepatic enzymes metabolize the impurity into reactive intermediates.

  • Analytical Harmonization: Development of standardized cross-laboratory detection protocols.

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